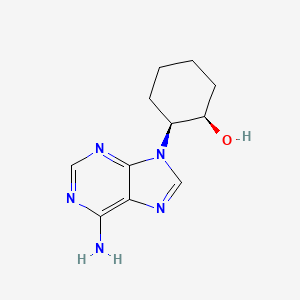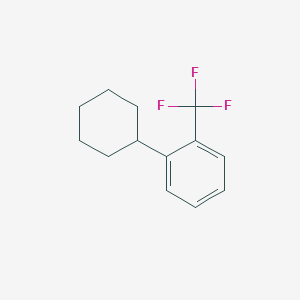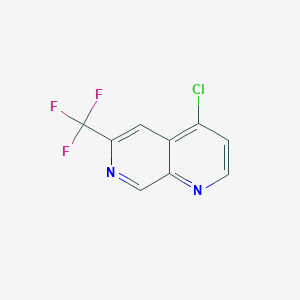
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the 1,3-dioxolane ring. One common method is the cyclization of an appropriate precursor under acidic conditions to form the chromenone structure. The 1,3-dioxolane ring can then be introduced through acetalization of a carbonyl group with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts like zirconium tetrachloride (ZrCl4) can be employed for the acetalization step to ensure high selectivity and yield .
化学反应分析
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
科学研究应用
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用机制
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The 1,3-dioxolane ring can also influence the compound’s reactivity and stability, enhancing its overall efficacy .
相似化合物的比较
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
Chromenone Derivatives: Various chromenone derivatives with different substituents and functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-4H-chromen-4-one is unique due to the presence of both the chromenone core and the 1,3-dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
88021-72-1 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)-6-methylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-8-2-3-11-9(6-8)12(14)10(7-17-11)13-15-4-5-16-13/h2-3,6-7,13H,4-5H2,1H3 |
InChI 键 |
OUIGFEMUTRTLGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)



![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)



